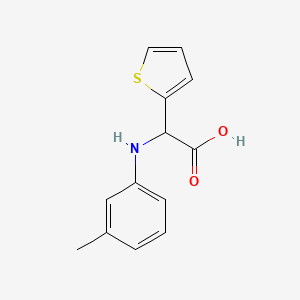
3-Cyclopropoxy-4-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol It is a substituted benzaldehyde, characterized by the presence of a cyclopropoxy group at the third position and a methyl group at the fourth position on the benzene ring
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents. This methodology facilitates the effective synthesis of substituted benzaldehydes.
Another method involves the Claisen-Schmidt condensation reaction, which is typically catalyzed by acids such as aluminum chloride or hydrochloric acid, or by bases with or without solvent at room temperature or under conventional heating . This reaction results in the formation of β-hydroxycarbonyl compounds, which undergo dehydration to afford the corresponding arylidene compounds.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-4-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-methylbenzaldehyde has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antifungal and antimicrobial properties . The compound’s ability to disrupt cellular antioxidation systems makes it a potential candidate for the development of new antifungal agents.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-methylbenzaldehyde involves its interaction with cellular antioxidation components. It targets enzymes such as superoxide dismutases and glutathione reductase, disrupting the cellular redox homeostasis and leading to the inhibition of fungal growth . This disruption of antioxidation systems enhances the efficacy of conventional antifungal agents, making it a valuable chemosensitizing agent.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-4-methylbenzaldehyde can be compared with other substituted benzaldehydes, such as 4-methylbenzaldehyde and 3-cyclopropylmethoxy-4-methoxybenzaldehyde . While 4-methylbenzaldehyde is a simpler compound with a single methyl group on the benzene ring, this compound has the additional cyclopropoxy group, which imparts unique chemical properties and reactivity. The presence of the cyclopropoxy group makes it more versatile in synthetic applications and potentially more effective in biological activities.
Conclusion
Its synthesis can be achieved through several methods, and it undergoes a variety of chemical reactions The compound has promising applications in scientific research, particularly in the development of new antifungal agents Its mechanism of action involves the disruption of cellular antioxidation systems, making it a valuable tool in the fight against fungal infections
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8-2-3-9(7-12)6-11(8)13-10-4-5-10/h2-3,6-7,10H,4-5H2,1H3 |
InChI-Schlüssel |
QWDAMHOHQDGDRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C=O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



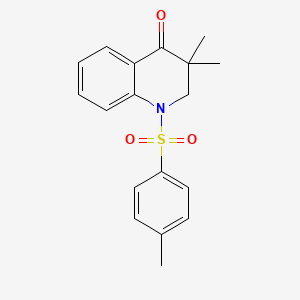
![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)

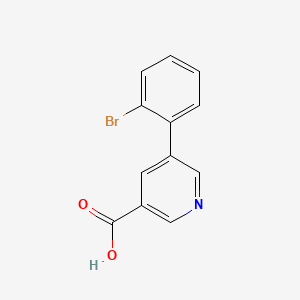
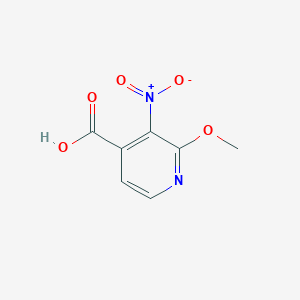

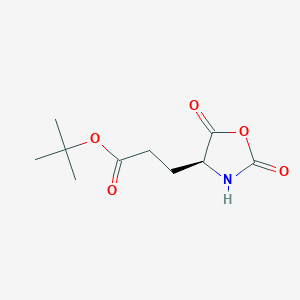
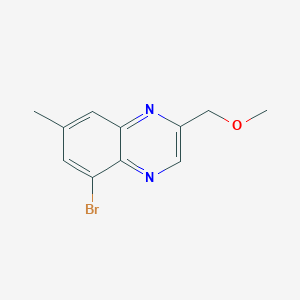

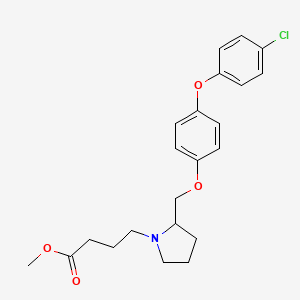
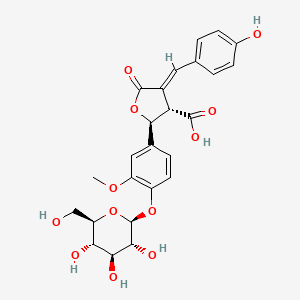
![1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B13916658.png)
